molecular formula C12H21N3O4 B1211824 3-[2-Hydroxy-3-(4-morpholinyl)propyl]-5,5-dimethylimidazolidine-2,4-dione

3-[2-Hydroxy-3-(4-morpholinyl)propyl]-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B1211824
M. Wt: 271.31 g/mol
InChI Key: NTMQHOLHUHTIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-hydroxy-3-(4-morpholinyl)propyl]-5,5-dimethylimidazolidine-2,4-dione is an imidazolidine-2,4-dione.

Scientific Research Applications

Ring-Transformation Applications

Research by Schläpfer-Dähler, Mukherjee-Müller, & Heimgartner (1992) focused on the ring transformation of hydantoins, a class to which 3-[2-Hydroxy-3-(4-morpholinyl)propyl]-5,5-dimethylimidazolidine-2,4-dione belongs. They studied its transformation to 4H-Imidazoles, suggesting the potential for diverse chemical applications in this transformation process.

Synthesis and Activity Research

Kashif, Ahmad, & Hameed (2008) Kashif, Ahmad, & Hameed (2008) researched the synthesis and hypoglycemic activity of derivatives of 5,5-dimethylimidazolidine-2,4-diones. Their findings indicate potential applications in the development of insulin-releasing stimulants, underlining the compound's relevance in pharmacological contexts.

Crystal and Molecular Structure Studies

Abdel-Aziz et al. (2016) Abdel-Aziz et al. (2016) conducted a study on the crystal and molecular structure of a related compound. Their work contributes to understanding the conformational preferences of such compounds, which is vital in materials science and molecular design.

Antibacterial Activity Investigations

Keivanloo et al. (2020) Keivanloo et al. (2020) synthesized new hybrid compounds based on 5,5-diphenylimidazolidine-2,4-dione and evaluated their antibacterial activities. This research highlights the potential for developing new antimicrobial agents using derivatives of the parent compound.

Anesthetic Activity Research

Anderson et al. (1997) Anderson et al. (1997) explored the use of steroids with a 2 beta-morpholinyl substituent, similar in structure to the query compound, for their anesthetic properties. This indicates the relevance of such compounds in anesthesia and pharmacological research.

Herbicide Discovery

He et al. (2020) He et al. (2020) focused on the discovery of novel inhibitors for herbicide applications. The study of related compounds suggests potential agricultural applications for this compound derivatives.

Antibacterial Nanofibers

Maddah (2016) Maddah (2016) synthesized antibacterial nanofibers from a derivative of 5,5-dimethylhydantoin, indicating the potential for this compound in the development of antibacterial materials.

Properties

Molecular Formula

C12H21N3O4

Molecular Weight

271.31 g/mol

IUPAC Name

3-(2-hydroxy-3-morpholin-4-ylpropyl)-5,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C12H21N3O4/c1-12(2)10(17)15(11(18)13-12)8-9(16)7-14-3-5-19-6-4-14/h9,16H,3-8H2,1-2H3,(H,13,18)

InChI Key

NTMQHOLHUHTIQJ-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C(=O)N1)CC(CN2CCOCC2)O)C

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(CN2CCOCC2)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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